(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core through cyclization reactions.
Thioether Formation: Incorporation of the thioether linkage by reacting with appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or receptor binding.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
NH4S and NH4S2: Compounds with similar sulfur-containing structures.
Phosphorus-containing compounds: Compounds with varying oxidation states and chemical environments.
Uniqueness
The uniqueness of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol lies in its complex structure, which combines multiple aromatic rings and functional groups
Properties
IUPAC Name |
[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-5-3-4-6-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-9-19(27)10-8-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSXRVEBOPXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.